molecular formula C20H30N2O2 B3016997 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine CAS No. 2418709-50-7

4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine

Cat. No.: B3016997
CAS No.: 2418709-50-7
M. Wt: 330.472
InChI Key: DGBVEYSKQADZBW-UHFFFAOYSA-N
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Description

4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine is a complex organic compound featuring a unique structure that combines aziridine, cyclopropyl, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine typically involves multiple steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized by reacting an appropriate amine with an epoxide under basic conditions. For instance, cyclopropylmethylamine can react with an epoxide to form the aziridine ring.

    Attachment of the Aziridine to the Phenyl Ring: The aziridine derivative is then coupled with a 3,5-dimethylphenyl derivative through a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Introduction of the Methoxy Group: The phenyl ring is functionalized with a methoxy group via a nucleophilic substitution reaction, typically using methanol and a strong base.

    Coupling with Morpholine: Finally, the morpholine ring is introduced through another nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can target the aziridine ring or the cyclopropyl group, potentially opening the rings and forming more stable amine derivatives.

    Substitution: The methoxy and morpholine groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or morpholine in the presence of a base can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can yield oxaziridines, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s aziridine ring is of interest due to its potential reactivity with nucleophiles in biological systems, which could lead to the development of new bioactive molecules or drug candidates.

Medicine

Industry

Industrially, the compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced chemical resistance or mechanical strength.

Mechanism of Action

The mechanism by which 4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine exerts its effects is likely related to its ability to interact with nucleophiles. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Aziridine Derivatives: Compounds

Properties

IUPAC Name

4-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-15-9-18(11-21-5-7-23-8-6-21)10-16(2)20(15)24-14-19-13-22(19)12-17-3-4-17/h9-10,17,19H,3-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBVEYSKQADZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2CN2CC3CC3)C)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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